An In-depth Technical Guide to the Synthesis of Dipentyl Adipate from Adipic Acid
An In-depth Technical Guide to the Synthesis of Dipentyl Adipate from Adipic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of dipentyl adipate from adipic acid and pentanol. The primary synthesis route is the Fischer-Speier esterification, a well-established method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. While specific literature detailing the synthesis of dipentyl adipate is not abundant, this guide extrapolates a robust synthesis pathway based on established protocols for similar dialkyl adipates, such as dibutyl and diethyl adipate.
Reaction Principle: Fischer-Speier Esterification
The synthesis of dipentyl adipate from adipic acid and 1-pentanol is a classic example of Fischer-Speier esterification.[1][2] In this acid-catalyzed equilibrium reaction, two molecules of 1-pentanol react with one molecule of adipic acid to form one molecule of dipentyl adipate and two molecules of water.[1]
The overall reaction is as follows:
HOOC-(CH₂)₄-COOH + 2 CH₃(CH₂)₄OH ⇌ CH₃(CH₂)₄OOC-(CH₂)₄-COO(CH₂)₄CH₃ + 2 H₂O (Adipic Acid) + (1-Pentanol) ⇌ (Dipentyl Adipate) + (Water)
To drive the equilibrium towards the formation of the ester product, it is common practice to use an excess of the alcohol (1-pentanol) and/or to remove the water as it is formed, often through azeotropic distillation.[1][3]
Proposed Experimental Protocol
The following is a representative experimental protocol for the synthesis of dipentyl adipate, adapted from established procedures for similar adipate esters.
Materials:
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Adipic acid (1.0 mol)
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1-Pentanol (3.0 mol, 3-fold molar excess)
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Concentrated sulfuric acid (catalyst)
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Toluene (for azeotropic removal of water)
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5% Sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate (drying agent)
Equipment:
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Round-bottom flask
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Dean-Stark apparatus
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Reflux condenser
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Heating mantle with a magnetic stirrer
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Separatory funnel
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Rotary evaporator
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Vacuum distillation apparatus
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add adipic acid, 1-pentanol, and toluene.
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Catalyst Addition: Slowly add concentrated sulfuric acid to the mixture while stirring.
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Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
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Work-up:
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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-
Purification:
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Filter to remove the drying agent.
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Remove the toluene and excess 1-pentanol using a rotary evaporator.
-
Purify the crude dipentyl adipate by vacuum distillation to obtain the final product. Dipentyl adipate has a reported boiling point of 130-131 °C at 1 Torr.[4]
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Quantitative Data
The following tables summarize representative quantitative data for the synthesis of dipentyl adipate and comparative data for other dialkyl adipates.
Table 1: Representative Reactant and Product Quantities for Dipentyl Adipate Synthesis
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) | Density (g/mL) |
| Adipic Acid | C₆H₁₀O₄ | 146.14 | 1.0 | 146.14 | - | - |
| 1-Pentanol | C₅H₁₂O | 88.15 | 3.0 | 264.45 | 325.7 | 0.812 |
| Dipentyl Adipate | C₁₆H₃₀O₄ | 286.41 | ~0.9 (90% yield) | ~257.77 | ~274.2 | ~0.94 |
Note: The yield is an estimate based on typical efficiencies for Fischer esterification reactions.
Table 2: Comparison of Reaction Conditions for the Synthesis of Various Dialkyl Adipates
| Adipate Ester | Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diethyl Adipate | Ethanol | Sulfuric Acid | 3:1 | Reflux | 5 | 94-98 | Organic Syntheses |
| Dibutyl Adipate | n-Butanol | FeCl₃·6H₂O (Microwave) | 40:1 | - | 0.5 | 89.1 | CN104058964A |
| Dibutyl Adipate | n-Butanol | Candida antarctica lipase B | - | 45 | 6 | >90 | ChemicalBook |
| Dioctyl Adipate | n-Octanol | Magnetic Solid Superacid | 3.2:1 | 155 | 2 | 99.4 | ResearchGate |
Product Characterization
The final product, dipentyl adipate, should be a clear, colorless to pale yellow oily liquid. Its identity and purity can be confirmed using various analytical techniques.
Table 3: Physical and Chemical Properties of Dipentyl Adipate
| Property | Value | Reference |
| CAS Number | 14027-78-2 | [4] |
| Molecular Formula | C₁₆H₃₀O₄ | [4] |
| Molecular Weight | 286.41 g/mol | [4] |
| Boiling Point | 130-131 °C @ 1 Torr | [4] |
| Melting Point | -14 °C | [4] |
| Density | ~0.94 g/cm³ (estimated) |
Visualizations
Diagram 1: Synthesis Pathway of Dipentyl Adipate
Caption: Chemical reaction for the synthesis of dipentyl adipate.
Diagram 2: Experimental Workflow
Caption: Generalized workflow for dipentyl adipate synthesis.
